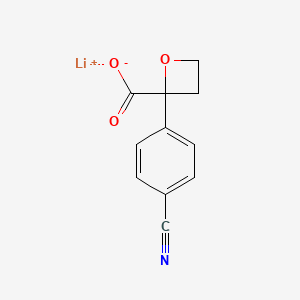
2-(3-Methoxyphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H14O2. It is a derivative of phenylpropanol, where a methoxy group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Methoxyphenyl)propan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of 2-(3-methoxyphenyl)propanal using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The reaction typically occurs at room temperature and yields the desired alcohol .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This process can be carried out in a high-pressure reactor using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions are optimized to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(3-methoxyphenyl)propanal or 2-(3-methoxyphenyl)propanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield 2-(3-methoxyphenyl)propan-1-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: 2-(3-Methoxyphenyl)propanal, 2-(3-Methoxyphenyl)propanoic acid.
Reduction: 2-(3-Methoxyphenyl)propan-1-amine.
Substitution: 2-(3-Methoxyphenyl)propyl chloride.
Scientific Research Applications
2-(3-Methoxyphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact mechanism depends on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
2-(3-Methoxyphenyl)propan-1-ol can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)propan-1-ol: Similar structure but with the methoxy group at the para position.
2-(2-Methoxyphenyl)propan-1-ol: Similar structure but with the methoxy group at the ortho position.
3-(3-Methoxyphenyl)propan-1-ol: Similar structure but with the hydroxyl group at a different position on the propyl chain.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the position of the methoxy and hydroxyl groups .
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O2/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-6,8,11H,7H2,1-2H3 |
InChI Key |
NDHWDNGEUZRDFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


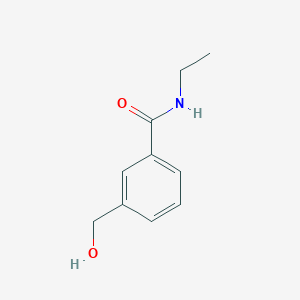
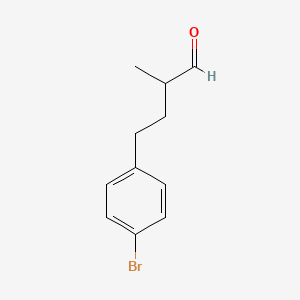
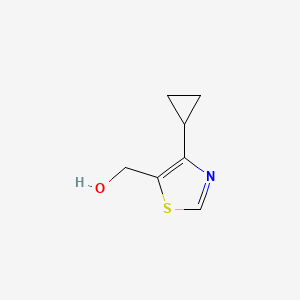
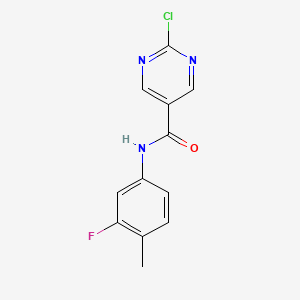

![N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidinehydroiodide](/img/structure/B13580026.png)

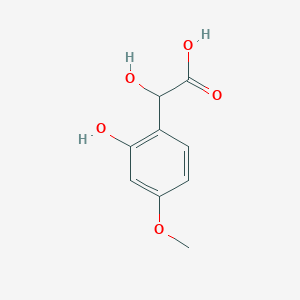
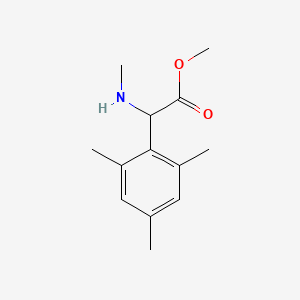
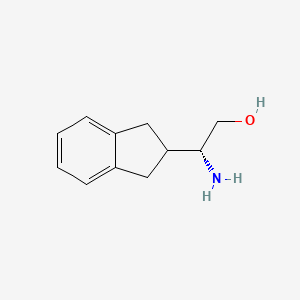
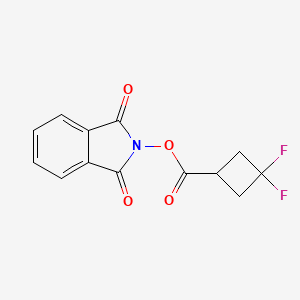
![rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octanehydrochloride](/img/structure/B13580045.png)
![tert-butyl7-{2-[(4-methylbenzenesulfonyl)oxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl}-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13580047.png)
